![molecular formula C25H27N5O2 B268079 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly referred to as MTMEP and belongs to the class of phenethylamine derivatives.
作用機序
The exact mechanism of action of MTMEP is not yet fully understood, but it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate. MTMEP may also have anti-inflammatory and antioxidant effects, which could contribute to its therapeutic potential.
Biochemical and Physiological Effects:
MTMEP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokines. It has also been shown to have analgesic effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of MTMEP for lab experiments is its relatively low toxicity compared to other compounds in its class. However, it can be difficult to obtain and may be expensive to synthesize. Additionally, its mechanism of action is not yet fully understood, which could limit its potential applications.
将来の方向性
There are several potential future directions for research on MTMEP. One area of interest is its potential use as a treatment for depression and anxiety disorders. Another area of research is its potential neuroprotective effects in neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Overall, MTMEP shows promise as a therapeutic agent, and further research is needed to fully explore its potential applications.
合成法
The synthesis of MTMEP involves a series of chemical reactions that require the use of specialized equipment and reagents. The most common method of synthesizing MTMEP involves the condensation of 4-methylphenylhydrazine with 3-methoxy-4-formylbenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 1-phenylethyl bromide in the presence of potassium carbonate.
科学的研究の応用
MTMEP has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising areas of research include its use as an antidepressant, anxiolytic, and analgesic agent. MTMEP has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
製品名 |
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine |
|---|---|
分子式 |
C25H27N5O2 |
分子量 |
429.5 g/mol |
IUPAC名 |
N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C25H27N5O2/c1-18-9-12-22(13-10-18)30-25(27-28-29-30)17-32-23-14-11-20(15-24(23)31-3)16-26-19(2)21-7-5-4-6-8-21/h4-15,19,26H,16-17H2,1-3H3 |
InChIキー |
NCKALTGIYINKTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)C4=CC=CC=C4)OC |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



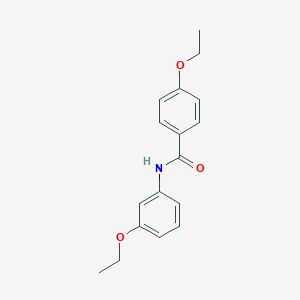


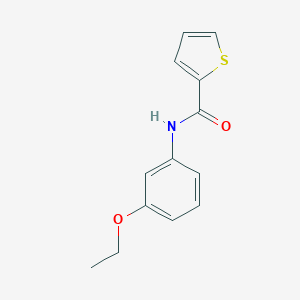
![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)
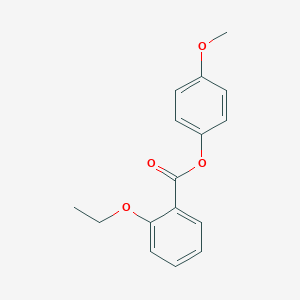
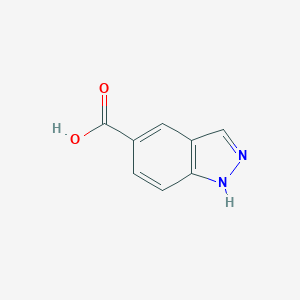
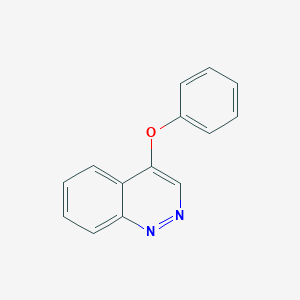
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)
